molecular formula C17H12N2O4S2 B4985677 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4985677
M. Wt: 372.4 g/mol
InChI Key: KZJZPUZUUSWISA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as MNTB-TZ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer properties, 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant effects. These effects may be beneficial in the treatment of other diseases, such as rheumatoid arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its selectivity towards cancer cells, which reduces the risk of toxicity in normal cells. Additionally, 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in in vivo studies, indicating its potential for further development as an anticancer agent. However, one limitation of 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the elucidation of the mechanism of action of 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which may lead to the development of more effective anticancer agents. Additionally, further studies are needed to evaluate the safety and efficacy of 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in clinical trials.

Synthesis Methods

3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process starting with the reaction of 4-methoxybenzaldehyde and 2-nitrobenzaldehyde to form 3-(4-methoxyphenyl)-5-nitrobenzylidene-2-thioxo-1,3-thiazolidin-4-one. This intermediate compound is then reduced to 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one using sodium borohydride.

Scientific Research Applications

3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown promising results, with 3-(4-methoxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one significantly reducing tumor growth and increasing survival rates.

properties

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-23-13-8-6-12(7-9-13)18-16(20)15(25-17(18)24)10-11-4-2-3-5-14(11)19(21)22/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJZPUZUUSWISA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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